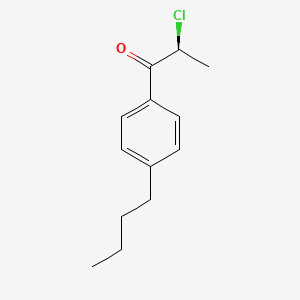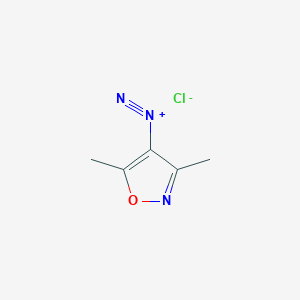
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and research applications due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of 1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide typically involves the quaternization of 1-ethyl-4-hexadecylpiperazine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: The bromide ion can be substituted with other anions, changing the compound’s characteristics. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound’s surfactant properties make it useful in biological studies, particularly in cell membrane research.
Industry: The compound is used in the formulation of various industrial products, including detergents and emulsifiers
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide involves its interaction with cell membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparaison Avec Des Composés Similaires
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide: Similar surfactant properties but different alkyl chain length.
Benzalkonium chloride: Commonly used as a disinfectant and preservative.
Tetrabutylammonium bromide: Used in phase transfer catalysis. The uniqueness of this compound lies in its specific alkyl chain length and piperazine ring, which confer distinct properties and applications
Propriétés
Numéro CAS |
184865-52-9 |
|---|---|
Formule moléculaire |
C23H49BrN2 |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
1-ethyl-4-hexadecyl-1-methylpiperazin-1-ium;bromide |
InChI |
InChI=1S/C23H49N2.BrH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25(3,5-2)23-21-24;/h4-23H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FEIKZRAKJZJWKC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCN1CC[N+](CC1)(C)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)


![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)


